![molecular formula C6H11NO2 B1619962 5-Methylpyrrolidine-2-carboxylic acid CAS No. 89531-37-3](/img/structure/B1619962.png)
5-Methylpyrrolidine-2-carboxylic acid
Overview
Description
5-Methylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-Methylpyrrolidine-2-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .Molecular Structure Analysis
The molecular structure of 5-Methylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Carboxylic acids, like 5-Methylpyrrolidine-2-carboxylic acid, can undergo a variety of chemical reactions. These include nucleophilic addition to aldehydes and ketones, and nucleophilic substitution of RCOZ (Z = Leaving Group) where carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Scientific Research Applications
Isolation and Synthesis
- Isolation from Marine Sources : 5-Methylpyrrolidine-2-carboxylic acid was isolated from the organic extracts of the sponge Cliona tenuis. Its structure and stereochemistry were characterized and confirmed by total synthesis (Castellanos et al., 2006).
Synthesis Methods
- Synthesis of Derivatives via Michael Addition Reactions : This compound has been synthesized with high enantiomeric purity using organocatalytic enantioselective Michael addition reactions, demonstrating its potential for creating specialized derivatives (Yin, Garifullina & Tanaka, 2017).
- Microwave-Assisted Synthesis for Antimicrobial Activity : Microwave-assisted synthesis methods have been developed for derivatives of 5-Methylpyrrolidine-2-carboxylic acid, showing potential for antimicrobial applications (Sreekanth & Jha, 2020).
Analytical Applications
- Derivatization Reagents for Carboxylic Acids and Amines : Derivatives of 5-Methylpyrrolidine-2-carboxylic acid have been found effective as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (Morita & Konishi, 2002).
Catalytic Applications
- Copper-Catalyzed N-Arylation of Amides : A derivative of this compound, (S)-N-methylpyrrolidine-2-carboxylate, has been used as an efficient ligand in the copper-catalyzed N-arylation of amides, showcasing its utility in organic synthesis (Wang et al., 2010).
Spectroscopic Analysis
- Spectroscopic and Theoretical Analysis : 5-Methylpyrrolidine-2-carboxylic acid derivatives have been characterized using various spectroscopic methods and computational methods, providing insights into their structural and electronic properties (Devi et al., 2018).
Future Directions
properties
IUPAC Name |
5-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSYWEFVEIFJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328276 | |
Record name | 5-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrrolidine-2-carboxylic acid | |
CAS RN |
89531-37-3 | |
Record name | 5-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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